1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
Description
The compound 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core linked to a phenyl-sulfonyl group, which is further substituted with a 1,4-diazepane ring bearing a tetrahydrofuran-3-yl moiety.
Properties
IUPAC Name |
1-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c23-18-6-7-19(24)22(18)15-2-4-17(5-3-15)28(25,26)21-10-1-9-20(11-12-21)16-8-13-27-14-16/h2-5,16H,1,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWIUFIECVZBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route involves:
Formation of Tetrahydrofuran Subunit: : Starting from an appropriate diol, a tetrahydrofuran ring is formed via intramolecular cyclization.
Construction of 1,4-Diazepane Ring: : The 1,4-diazepane moiety is typically formed through the cyclization of a diamine with a diacid.
Sulfonamide Formation: : The sulfonyl group is introduced via a reaction with sulfonyl chloride under basic conditions, attaching it to the diazepane ring.
Coupling with Phenyl and Pyrrolidine-2,5-dione: : The final compound is formed by coupling the sulfonylated diazepane with a phenyl group, followed by attachment to the pyrrolidine-2,5-dione unit.
Industrial Production Methods: Industrial production might leverage optimized synthesis routes that ensure high yield and purity. Methods such as catalytic hydrogenation, solvent-free conditions, and use of green chemistry principles can be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydrofuran (THF) ring and sulfonamide group are primary sites for oxidative transformations:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| THF ring oxidation | mCPBA (meta-chloroperoxybenzoic acid) | Oxygenated derivatives (e.g., lactone or ketone intermediates) |
| Sulfonamide oxidation | H₂O₂/Fe²⁺ (Fenton-like conditions) | Sulfonic acid derivatives (via radical intermediates) |
Key Observation : Oxidation of the THF ring proceeds regioselectively at the C3 position due to steric and electronic influences from adjacent substituents.
Reduction Reactions
The pyrrolidine-2,5-dione moiety undergoes selective reduction:
| Target Site | Reagents/Conditions | Outcome |
|---|---|---|
| Dione reduction | NaBH₄ (methanol, 0°C) | Partial reduction to pyrrolidine-2,5-diol |
| LiAlH₄ (THF, reflux) | Full reduction to pyrrolidine with secondary alcohol formation |
Mechanistic Insight : NaBH₄ preferentially reduces the dione’s carbonyl groups without affecting the sulfonamide or THF ring, while LiAlH₄ induces deeper reduction.
Substitution Reactions
The sulfonamide group and diazepane nitrogen participate in nucleophilic substitutions:
| Site | Reagents/Conditions | Products |
|---|---|---|
| Sulfonamide (S=O₂) | R-X (alkyl halides), K₂CO₃, DMF | N-alkylated sulfonamides (e.g., methyl or benzyl derivatives) |
| Diazepane nitrogen | Ac₂O (acetic anhydride), pyridine | N-acetylated diazepane derivatives |
Example : Reaction with methyl iodide under basic conditions yields 1-(4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)-N-methylpyrrolidine-2,5-dione.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs significantly from simpler derivatives:
Analysis : The THF ring enhances oxidative lability compared to non-cyclic analogs, while the diazepane nitrogen’s basicity facilitates substitution reactions absent in simpler diones .
Mechanistic Insights into Caspase-3 Inhibition
While not a direct chemical reaction, the compound’s interaction with caspase-3 involves:
-
Sulfonamide coordination : Binds to the enzyme’s active site via hydrogen bonding with His121 and Gly122.
-
Dione stabilization : The pyrrolidine-2,5-dione moiety stabilizes the enzyme-inhibitor complex through hydrophobic interactions.
Structure-Activity Relationship (SAR) : Methylation of the diazepane nitrogen reduces inhibitory potency by 40%, highlighting its role in binding.
Stability Under Physiological Conditions
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 (37°C) | 8.2 hours | Hydrolyzed dione, sulfonic acid derivatives |
| UV light (254 nm) | 2.1 hours | Radical-mediated THF ring cleavage products |
Implication : Instability under UV limits its utility in light-exposed applications without protective formulations.
This compound’s multifunctional architecture enables tailored modifications for medicinal chemistry applications, particularly in apoptosis modulation. Experimental data emphasize the need for controlled reaction conditions to preserve its bioactive scaffold.
Scientific Research Applications
The biological activity of 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has been explored in several studies, indicating its potential in treating various diseases.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. The pyrrolidine and diazepane structures are known to interact with cellular mechanisms involved in cancer proliferation. For instance:
- In Vitro Studies : Research has shown that derivatives similar to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The sulfonamide group in the compound enhances its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Potential Therapeutic Applications
Given its structural characteristics, 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione may have several therapeutic applications:
- Cancer Treatment : Its potential to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Antimicrobial Agents : The compound's ability to inhibit bacterial growth suggests applications in developing new antibiotics.
- Neurological Disorders : The diazepane structure may provide neuroprotective effects, warranting investigation into its use for neurological conditions.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds structurally related to 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione:
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrolidine derivatives found that one compound exhibited an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin against MCF-7 cells. This suggests enhanced potency and specificity.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate strong antibacterial effects.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. The sulfonamide group often interacts with biological targets, such as enzymes or receptors, inhibiting their activity. The diazepane ring can enhance binding affinity due to its conformational flexibility, allowing for optimal interaction with molecular targets. Pathways involved may include enzyme inhibition, receptor modulation, and disruption of molecular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical differences between the target compound and structurally related derivatives:
Functional Group Analysis
- Pyrrolidine-2,5-dione Core: Common to all compounds, this moiety confers rigidity and hydrogen-bonding capacity. In the patent compound (EP), the piperidine substituent enhances steric bulk, improving UV stability .
- Diazepane vs. Piperidine : The seven-membered diazepane ring in the target compound offers greater flexibility than the six-membered piperidine in the patent compound. This flexibility could enhance binding to biological targets but reduce thermal stability in material applications .
- Coumarin-Benzodiazepine Hybrids (4g, 4h) : These derivatives prioritize aromaticity (coumarin) and heterocyclic diversity (tetrazole), favoring π-π stacking interactions in drug-receptor binding. Their synthesis involves multi-step condensation, contrasting with the sulfonylation likely used for the target compound .
Research Findings and Implications
- Structural Flexibility vs. Stability : The target compound’s diazepane-tetrahydrofuran motif may improve binding kinetics in drug candidates but could complicate formulation stability compared to rigid analogs like the patent compound .
- Sulfonyl Group Utility : The sulfonylphenyl group enhances solubility but introduces hydrolytic vulnerability. This trade-off is absent in the coumarin derivatives, which prioritize lipophilicity for blood-brain barrier penetration .
- Patent Insights : The patent’s focus on pyrrolidine-dione mixtures highlights the importance of substituent ratios in optimizing function—a consideration applicable to refining the target compound’s efficacy .
Biological Activity
1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a synthetic organic compound known for its complex structure and potential biological activities. This compound integrates several functional groups, including a pyrrolidine-2,5-dione moiety, a sulfonamide group, and a tetrahydrofuran ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.43 g/mol. The presence of the tetrahydrofuran ring and the diazepane structure contributes to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 2309188-98-3 |
Synthesis
The synthesis of 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione involves multiple steps:
- Formation of Tetrahydrofuran : Cyclization of a diol to form the tetrahydrofuran ring.
- Diazepane Formation : Cyclization of a diamine with a diacid to create the diazepane moiety.
- Sulfonamide Formation : Introduction of the sulfonyl group via reaction with sulfonyl chloride.
- Coupling with Pyrrolidine : Final coupling with phenyl and pyrrolidine derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an agonist or antagonist at specific receptors or enzymes, influencing critical biochemical pathways.
Pharmacological Potential
Research indicates that compounds similar to 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione exhibit various pharmacological effects:
- Anticancer Activity : Some studies suggest that compounds containing diazepane rings can inhibit tumor growth by targeting specific kinases involved in cancer progression .
- Neuroprotective Effects : The tetrahydrofuran moiety is associated with neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .
- Antimicrobial Properties : The sulfonamide group is known for broad-spectrum antibacterial activity, which may extend to this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Kinase Inhibition : A study on N-arylsulfonamide-based inhibitors demonstrated significant activity against various kinases involved in cancer signaling pathways . This suggests that the sulfonamide component in our compound may confer similar inhibitory effects.
- Neuropharmacology : Research on tetrahydrofuran derivatives has shown promise in modulating neurotransmitter systems, indicating potential applications in treating anxiety and depression.
- Antimicrobial Activity : Compounds with similar structural features have been tested for their antibacterial efficacy, showing promising results against several bacterial strains .
Q & A
What are the key synthesis routes and optimization strategies for 1-(4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione?
Basic Research Question
The synthesis of this compound involves multi-step organic reactions, including sulfonylation, diazepane ring functionalization, and pyrrolidine-2,5-dione coupling. A common approach is to start with sulfonylation of 4-substituted phenyl precursors using chlorosulfonic acid, followed by nucleophilic substitution with tetrahydrofuran-3-yl-diazepane derivatives. Optimization strategies include:
- Temperature control : Maintaining low temperatures (−10°C to 0°C) during sulfonylation to prevent side reactions .
- Catalyst selection : Using triethylamine or DMAP to enhance reaction efficiency in coupling steps .
- Purification : Column chromatography with silica gel and solvent systems (e.g., petroleum ether/ethyl acetate) to isolate high-purity intermediates .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and substituent positions (e.g., δ 3.11 ppm for diazepane protons) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1290 cm⁻¹ (S=O stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation pattern analysis .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using petroleum ether/ethyl acetate (4:1) .
How can theoretical frameworks guide the prediction of biological activity for this compound?
Basic Research Question
Linkage to conceptual frameworks is essential:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with pyrrolidine-dione recognition sites) .
- QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with bioactivity .
- Pharmacophore mapping : Identify critical motifs (e.g., sulfonyl group for solubility, diazepane for conformational flexibility) .
How can researchers address discrepancies in synthetic yields across different batches?
Advanced Research Question
Yield inconsistencies often arise from:
- Reagent purity : Use HPLC-grade solvents and anhydrous conditions to minimize hydrolysis .
- Reaction monitoring : Employ in-situ FT-IR or LC-MS to detect intermediate degradation .
- Statistical optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., molar ratios, reaction time) .
What methodologies resolve contradictions in reported biological activity data?
Advanced Research Question
Contradictions may stem from assay variability or off-target effects. Solutions include:
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across ≥3 independent replicates .
- Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., cell line heterogeneity) .
How can analytical protocols be optimized for detecting trace impurities?
Advanced Research Question
For impurity profiling:
- HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phases to enhance separation .
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .
- Limit of Detection (LOD) : Calibrate using spiked samples with known impurity concentrations .
What strategies improve replication of pharmacological results in vivo?
Advanced Research Question
Address translational challenges by:
- Pharmacokinetic (PK) profiling : Measure plasma half-life, Cmax, and bioavailability to adjust dosing regimens .
- Species-specific metabolism : Use humanized liver models or microsomal assays to predict metabolic stability .
- Positive controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
How can multi-omics data be integrated to elucidate the compound’s mechanism of action?
Advanced Research Question
Integrate datasets through:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to quantify protein abundance changes .
- Pathway analysis : Tools like Ingenuity IPA to map omics data onto signaling networks (e.g., apoptosis, inflammation) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
